molecular formula C12H10O B7763142 1-Acenaphthenol CAS No. 28807-94-5

1-Acenaphthenol

Cat. No.: B7763142
CAS No.: 28807-94-5
M. Wt: 170.21 g/mol
InChI Key: MXUCIEHYJYRTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

1-Acenaphthenol primarily targets the Aldo-Keto Reductases (AKR1C1-1C3) and NAD(P)H:quinone oxidoreductase 1 (NQO1) . These enzymes play a crucial role in the metabolism of various xenobiotics and endogenous compounds.

Mode of Action

This compound interacts with its targets, AKR1C1-1C3 and NQO1, through a process known as nitroreduction . This interaction leads to the formation of DNA adducts, which can promote mutagenesis .

Biochemical Pathways

The biochemical pathway involved in the assimilation of this compound has been characterized in certain strains of bacteria . The compound is degraded via This compound , naphthalene-1,8-dicarboxylic acid , 1-naphthoic acid , salicylic acid , and cis, cis muconic acid , ultimately leading to intermediates in the tricarboxylic acid (TCA) cycle . Key enzymes involved in this pathway include This compound dehydrogenase , salicylaldehyde dehydrogenase , and catechol 1,2-dioxygenase .

Pharmacokinetics

Its interaction with enzymes like akr1c1-1c3 and nqo1 suggests that it undergoes metabolic transformations in the body . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action at the molecular and cellular level is the formation of DNA adducts . These adducts can lead to mutagenesis , which is a key step in the development of cancer . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria can facilitate the degradation of this compound via specific biochemical pathways . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.

Biochemical Analysis

Biochemical Properties

1-Acenaphthenol plays a significant role in biochemical reactions, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs). It interacts with several enzymes, including acenaphthene monooxygenase and this compound dehydrogenase. Acenaphthene monooxygenase converts acenaphthene to this compound, which is then further oxidized by this compound dehydrogenase to form 1-acenaphthenone . These interactions highlight the compound’s role in the metabolic pathways of PAH degradation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the degradation of acenaphthene in microbial cells, leading to the formation of intermediates such as naphthalene-1,8-dicarboxylic acid and salicylic acid . These intermediates can further influence cellular functions by participating in different metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. For instance, it binds to acenaphthene monooxygenase, facilitating the conversion of acenaphthene to this compound . Additionally, this compound dehydrogenase catalyzes the oxidation of this compound to 1-acenaphthenone, demonstrating the compound’s role in enzyme-mediated reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over extended periods. The degradation products can have long-term effects on cellular functions, particularly in microbial degradation pathways . These temporal changes are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate the degradation of PAHs without causing significant toxicity. At higher doses, it can exhibit toxic effects, including disruptions in cellular metabolism and potential adverse effects on liver function

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of PAHs. It is formed from acenaphthene through the action of acenaphthene monooxygenase and is further metabolized by this compound dehydrogenase

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, influencing its activity and function . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential effects in biological systems.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in metabolic pathways and its interactions with enzymes and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acenaphthenol can be synthesized through the oxidation of acenaphthene. One common method involves the use of red lead (Pb₃O₄) in glacial acetic acid at a temperature of 60-70°C . The reaction mixture is then poured into water and extracted with ether. The resulting acenaphthenol acetate is hydrolyzed using sodium hydroxide in methanol to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, reaction time, and purification steps to ensure high-quality product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and allows it to participate in a variety of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1,2-dihydroacenaphthylen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUCIEHYJYRTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951449
Record name 1,2-Dihydroacenaphthylen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6306-07-6, 28807-94-5
Record name (±)-Acenaphthenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6306-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acenaphthene-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acenaphthylenol, 1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ACENAPHTHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dihydroacenaphthylen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acenaphthen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Acenaphthen-1-one (34 g, 200 mmol) was dissolved in methanol (300 ml). Sodium borohydride (8 g, 200 mmol) was added to this solution under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give 1-acenaphthenol (33 g) as yellow crystals. (2) To a solution of 1-acenaphthenol (33 g, 190 mmol) and diphenylphosphorylazide (63 g, 230 mmol) in toluene (300 ml) was cooled to 0° C., DBU (diazabicycloundecene) (35 g, 230 mmol) was added and the mixture was stirred at room temperature for 6 hr. The reaction mixture was poured into water and extracted with toluene. The combined organic phase was washed with water, dried over magnesium sulfate, and concentrated. A crude product was dissolved in a mixed solvent (330 ml) of THF/water (10:1), triphenylphosphine (53 g) was added thereto, and the mixture was heated under reflux for 6 hr. After cooling to room temperature, the solvent was evaporated and 1N-hydrochloric acid (200 ml) was added to the residue. Unnecessary materials were extracted with ethyl acetate. The aqueous phase was alkalified with potassium carbonate and extracted with chloroform. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give acenaphthen-1-yl-amine (20 g) as a red oil. (3) Acenaphthen-1-yl-amine (20 g, 118 mmol) was dissolved in ethanol (200 ml). Potassium carbonate (1.7 g, 12 mmol) and 1-ethyl-1-methyl-4-oxopiperidinium iodide (38 g) dissolved in water (100 ml) was added and the mixture was heated under reflux for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give 1-(acenaphthen-1-yl)-piperidin-4-one (23 g) as yellow crystals. (4) To a solution of 1-(acenaphthen-1-yl)-piperidin-4-one (12 g, 48 mmol) and 1,2-phenylenediamine (10.8 g, 100 mmol) in THF (100 ml) was cooled to 0° C. were added sodium triacetoxy borohydride (34 g) and acetic acid (12 ml) and the mixture was stirred at room temperature for 17 hr. The reaction mixture was poured into water and potassium carbonate was added for neutralization. The mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give N-[1-(acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (8.5 g) as yellow crystals. (5) N-[1-(Acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (1 g, 3 mmol) was dissolved in THF (30 ml), and triethylamine (1.4 ml, 10 mmol) and 1,1′-thiocarbonyldiimidazole (0.63 g, 3.5 mmol) were added. The mixture was stirred at room temperature for 3 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated aqueous ammonium chloride solution, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give the title compound (1.17 g) as a gray-white solid.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.